Amino-PEG36-alcohol Amino-PEG36-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453520
InChI: InChI=1S/C72H147NO36/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h74H,1-73H2
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Molecular Formula: C72H147NO36
Molecular Weight: 1602.9 g/mol

Amino-PEG36-alcohol

CAS No.:

Cat. No.: VC13453520

Molecular Formula: C72H147NO36

Molecular Weight: 1602.9 g/mol

* For research use only. Not for human or veterinary use.

Amino-PEG36-alcohol -

Specification

Molecular Formula C72H147NO36
Molecular Weight 1602.9 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C72H147NO36/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h74H,1-73H2
Standard InChI Key MAESJFAEMPPQIN-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N

Introduction

Chemical and Structural Properties of Amino-PEG36-Alcohol

Molecular Architecture

Amino-PEG36-alcohol (CAS: 933789-97-0 or 2718868-96-1, depending on the supplier ) is characterized by its linear PEG chain comprising 36 ethylene oxide repeats. The amine group (-NH₂) at one end enables nucleophilic reactions with electrophilic groups such as activated esters, carbonyls, or carboxylic acids, while the terminal hydroxyl (-OH) group offers additional derivatization opportunities . The IUPAC name—2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]... ethanol—reflects its repetitive ethoxy backbone, which contributes to its hydrophilicity and flexibility .

PropertyValue
Molecular FormulaC₇₂H₁₄₇NO₃₆
Molecular Weight1,602.92–1,603.0 g/mol
Purity≥95%–97%
Functional GroupsAmine (-NH₂), Alcohol (-OH)
Storage Conditions-18°C to -20°C
SolubilityAqueous media, organic solvents

The PEG spacer’s length (129 Å) and molecular weight optimize steric flexibility while maintaining solubility, making it ideal for conjugating hydrophobic drug molecules .

Synthesis and Characterization

Amino-PEG36-alcohol is synthesized via stepwise ethylene oxide polymerization, followed by end-group functionalization. Suppliers like BOC Sciences and MedChemExpress employ controlled anionic ring-opening polymerization to ensure monodispersity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate its structure, while high-performance liquid chromatography (HPLC) confirms purity (>95%) . The compound’s SMILES string (C(COCCOCCOC...)N) and InChIKey (MAESJFAEMPPQIN-UHFFFAOYSA-N) provide unambiguous identifiers for database referencing .

Applications in Drug Delivery and Therapeutics

PROTAC Linkers in Targeted Protein Degradation

Amino-PEG36-alcohol serves as a critical linker in PROTACs, bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. The PEG spacer’s length ensures optimal distance between the E3 ligand and target protein binder, facilitating ternary complex formation . For example, MedChemExpress highlights its use in synthesizing PROTACs against oncology targets, where the amine group conjugates to a target-binding warhead, and the hydroxyl group links to an E3 ligase ligand . This application capitalizes on PEG’s ability to enhance solubility and reduce aggregation, improving PROTAC bioavailability .

Antibody-Drug Conjugates (ADCs)

In ADCs, amino-PEG36-alcohol bridges antibodies and cytotoxic payloads. Creative Biolabs emphasizes its role in stabilizing the antibody-payload linkage while minimizing premature drug release . The hydroxyl group may be functionalized with maleimide or click chemistry handles for site-specific antibody conjugation, whereas the amine reacts with payloads like auristatins or maytansinoids . The PEG spacer’s hydrophilicity also shields the ADC from immune recognition, extending its plasma half-life .

Solubility Enhancement and Nanotechnology

The compound’s PEG backbone improves the solubility of hydrophobic drugs in aqueous formulations. For instance, conjugation via the amine group to insoluble chemotherapeutics like paclitaxel enhances their dissolution profiles, enabling intravenous administration . Additionally, its dual functionalization supports the synthesis of PEGylated nanoparticles, where the amine anchors targeting ligands, and the hydroxyl stabilizes the nanoparticle core .

Pharmacokinetics and Biocompatibility

Absorption and Distribution

PEGylation significantly alters pharmacokinetic behavior. The 36-unit PEG chain in amino-PEG36-alcohol extends circulation time by reducing renal clearance and minimizing opsonization . Studies on PEGylated therapeutics show a correlation between PEG length and half-life, with 36-mer PEGs balancing prolonged exposure and manageable viscosity .

Metabolism and Excretion

Future Directions and Research Opportunities

Targeted Cancer Therapies

Ongoing research explores amino-PEG36-alcohol in dual-targeting ADCs, where the amine and hydroxyl groups conjugate distinct payloads or ligands. This approach could enhance tumor specificity and reduce off-target effects .

Gene Delivery Systems

Preliminary studies suggest its utility in lipid nanoparticles (LNPs) for mRNA delivery. Functionalizing LNPs with amine-PEG36-alcohol may improve endosomal escape and cellular uptake, leveraging PEG’s stealth properties .

Bioconjugation Innovations

Advances in click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) could enable faster, more efficient conjugations at the amine terminus, expanding its use in modular therapeutic platforms .

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